molecular formula C24H26N2O3 B6010118 3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol

3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol

Cat. No.: B6010118
M. Wt: 390.5 g/mol
InChI Key: LLKCADSJUHZMOT-UHFFFAOYSA-N
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Description

3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol, also known as ABT-089, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. This molecule has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor subtype. This receptor subtype is involved in cognitive function, memory, and attention. By binding to this receptor subtype, this compound enhances the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are important for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function and memory in animal models. It also increases the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are important for cognitive function. This compound has also been shown to reduce the symptoms of ADHD in animal models.

Advantages and Limitations for Lab Experiments

3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol has several advantages for lab experiments. It is a potent and selective agonist of the α4β2 nicotinic acetylcholine receptor subtype, which makes it a valuable tool for studying the role of this receptor subtype in cognitive function and memory. However, this compound has some limitations for lab experiments. It has poor water solubility, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on 3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol. One area of research is to investigate its potential therapeutic applications in various neurological and psychiatric disorders. Another area of research is to develop more potent and selective agonists of the α4β2 nicotinic acetylcholine receptor subtype. Additionally, further studies are needed to understand the long-term effects and safety profile of this compound.

Synthesis Methods

The synthesis of 3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol involves a multi-step process that starts with the reaction of 2-cyclopropyl-1,3-benzoxazole-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-piperidin-1-yl-ethanol to obtain the intermediate product. Finally, the intermediate is reacted with 3-hydroxyphenylboronic acid to yield this compound.

Scientific Research Applications

3-(2-{1-[(2-cyclopropyl-1,3-benzoxazol-6-yl)carbonyl]-2-piperidinyl}ethyl)phenol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), nicotine addiction, and depression.

Properties

IUPAC Name

(2-cyclopropyl-1,3-benzoxazol-6-yl)-[2-[2-(3-hydroxyphenyl)ethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c27-20-6-3-4-16(14-20)7-11-19-5-1-2-13-26(19)24(28)18-10-12-21-22(15-18)29-23(25-21)17-8-9-17/h3-4,6,10,12,14-15,17,19,27H,1-2,5,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKCADSJUHZMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCC2=CC(=CC=C2)O)C(=O)C3=CC4=C(C=C3)N=C(O4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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